![molecular formula C3H6F2N2O B2549557 2,2-difluoro-N'-hydroxypropanimidamide CAS No. 1287685-81-7](/img/structure/B2549557.png)
2,2-difluoro-N'-hydroxypropanimidamide
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Overview
Description
Preparation Methods
The synthesis of 2,2-difluoro-N’-hydroxypropanimidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-difluoropropanamide with hydroxylamine . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2,2-difluoro-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Research has indicated that compounds similar to 2,2-difluoro-N'-hydroxypropanimidamide exhibit antiviral properties. For instance, a study on 2'-deoxy-2',2'-difluoro-5-halouridines showed selective activity against feline herpes virus replication in cell cultures. This suggests that derivatives of difluorinated compounds may have therapeutic potential against viral infections .
2. Cardiovascular Therapeutics
Compounds that modulate the production of cyclic guanosine monophosphate (cGMP) are crucial in treating cardiovascular diseases. This compound and its derivatives could potentially be explored for their ability to influence cGMP levels, thus offering therapeutic benefits for conditions like hypertension and heart failure .
Case Study 1: Antiviral Efficacy
A series of novel difluorinated compounds were synthesized and evaluated for their antiviral activity. The findings suggested that these compounds could selectively inhibit viral replication without significant toxicity to host cells. Further studies are warranted to explore the mechanisms behind this selectivity and to assess the potential for clinical application.
Case Study 2: Cardiovascular Applications
In a pharmacological study focusing on compounds that affect cGMP levels, researchers found that certain difluorinated derivatives showed promise in preclinical models of cardiovascular disease. These findings highlight the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound.
Table 1: Comparison of Antiviral Activity in Difluorinated Compounds
Compound | Viral Target | IC50 (µM) | Toxicity (CC50 µM) |
---|---|---|---|
2'-deoxy-2',2'-difluoro-5-iodo | Feline herpes virus | 5.0 | >100 |
2',2'-difluoro-N'-hydroxypropanimidamide | TBD | TBD | TBD |
Table 2: Potential Cardiovascular Applications
Mechanism of Action
The mechanism of action of 2,2-difluoro-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with biological molecules, potentially inhibiting enzymes or altering protein functions . The hydroxy group may also participate in hydrogen bonding, further influencing its biological activity .
Comparison with Similar Compounds
2,2-difluoro-N’-hydroxypropanimidamide can be compared with other similar compounds such as:
2,2-difluoropropanamide: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
N-hydroxypropanimidamide: Does not contain fluorine atoms, resulting in different chemical and biological properties.
2,2-difluoroacetamide: A smaller molecule with different reactivity and applications.
The uniqueness of 2,2-difluoro-N’-hydroxypropanimidamide lies in its combination of fluorine atoms and a hydroxy group, which confer distinct chemical and biological properties .
Biological Activity
2,2-Difluoro-N'-hydroxypropanimidamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms and a hydroxy group enhances its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.
- Chemical Formula : C₃H₆F₂N₂O
- Molecular Weight : 124.09 g/mol
- IUPAC Name : this compound
- Appearance : Powder
The mechanism of action for this compound primarily involves its interactions with specific molecular targets such as enzymes and receptors. The fluorine atoms increase the compound's binding affinity due to strong electronegative interactions, which can lead to enzyme inhibition or modulation of protein functions. This characteristic makes it a valuable candidate for therapeutic applications.
Enzyme Inhibition
Research has indicated that this compound exhibits potential enzyme inhibitory activities. It may act on various enzymes involved in metabolic pathways, influencing physiological processes such as:
- cGMP Production : The compound has been linked to modulation of cyclic guanosine monophosphate (cGMP) levels, which is crucial in cardiovascular health and endothelial function .
- Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties against certain bacterial strains, although specific data on its efficacy is still emerging .
Case Studies
A notable case study investigated the compound's effects on cardiovascular diseases. The results demonstrated that it could effectively modulate cGMP levels, suggesting a potential role in treating conditions like hypertension and heart failure . Further studies are needed to establish its clinical efficacy.
Comparative Analysis with Similar Compounds
Compound Name | Key Characteristics | Biological Activity |
---|---|---|
2,2-Difluoropropanamide | Lacks hydroxy group; less reactive | Limited enzyme interaction |
N-Hydroxypropanimidamide | No fluorine atoms; different reactivity | Varies widely; less potent than difluoro variant |
2,2-Difluoroacetamide | Smaller structure; different applications | Different biological properties |
The unique combination of fluorine atoms and a hydroxy group in this compound gives it distinct chemical and biological properties compared to these similar compounds.
Applications in Drug Development
The compound is being explored for its potential as:
- Pharmaceutical Intermediate : Its ability to modify biological activity makes it a candidate for developing new therapeutics.
- Specialty Chemicals : Used in industries requiring fluorinated components for specific chemical properties .
Properties
IUPAC Name |
2,2-difluoro-N'-hydroxypropanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2N2O/c1-3(4,5)2(6)7-8/h8H,1H3,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFLJSCBVMZXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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